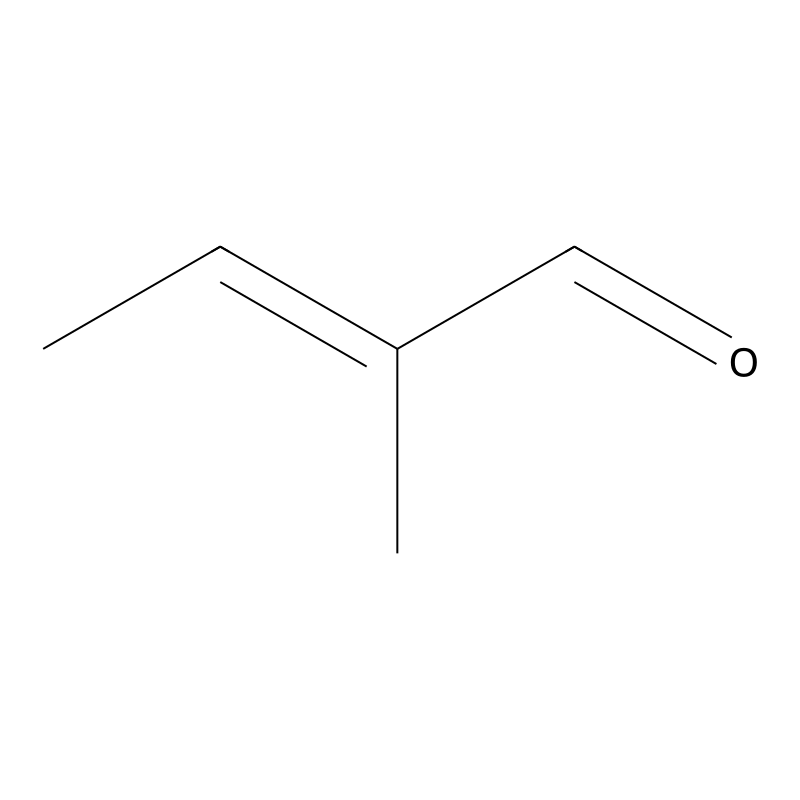Tiglaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Slightly soluble in water; soluble in ether and most oils
soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis and Characterization:
Tigaldehyde, also known as 2-methylpent-2-enal, is an organic compound classified as an α,β-unsaturated aldehyde. Researchers have employed various methods for its synthesis, including:
- Dehydration of 2-methylpent-2-ene-1,4-diol
- Aldol condensation of acetaldehyde and crotonaldehyde
Following synthesis, researchers utilize various techniques to characterize tigaldehyde, such as:
- Nuclear magnetic resonance (NMR) spectroscopy: This technique helps identify the functional groups and positions of atoms within the molecule.
- Mass spectrometry: This technique helps determine the molecular weight of the molecule and its fragments.
Reactivity and Potential Applications:
Due to its reactive nature, tigaldehyde holds potential for various scientific research applications, including:
- As a precursor in organic synthesis: Tigaldehyde can serve as a building block for the synthesis of more complex organic molecules, such as pharmaceuticals and fine chemicals.
- In studies of chemical kinetics and mechanisms: Researchers can investigate the reaction rates and mechanisms of tigaldehyde's reactions with other molecules to gain a deeper understanding of fundamental chemical processes.
- As a probe molecule in material science: Tigaldehyde's interaction with different materials can be studied to understand their surface properties and potential applications in areas like catalysis and sensor development.
Tiglaldehyde, also known as trans-2-methyl-2-butenal, is an organic compound with the molecular formula and a molecular weight of approximately 84.1164 g/mol. It is classified as an α,β-unsaturated aldehyde, related to crotonaldehyde, and is characterized by its colorless liquid form with a distinctive green and fruity odor. Tiglaldehyde is primarily used as a building block in organic synthesis and is notable for its role as a pheromone in European rabbits, facilitating interspecies communication .
- Hydrogenation: Tiglaldehyde can undergo selective hydrogenation to form saturated aldehydes or alcohols. This reaction is often catalyzed by metal catalysts such as palladium or platinum .
- Nucleophilic Addition: The electrophilic carbonyl carbon in tiglaldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Condensation Reactions: It can participate in aldol condensation reactions, where it reacts with other carbonyl compounds to form larger molecules.
Tiglaldehyde can be synthesized through various methods:
- Dehydration of Tiglic Acid: One common method involves the dehydration of tiglic acid (2-methyl-2-butenoic acid) under acidic conditions to yield tiglaldehyde .
- Electrocatalytic Hydrogenation: Recent advancements have introduced electrocatalytic methods for the hydrogenation of α,β-unsaturated aldehydes like tiglaldehyde, enhancing selectivity and efficiency in synthesis .
- Alkylation Reactions: Tiglaldehyde may also be synthesized via alkylation reactions involving appropriate substrates and conditions that favor the formation of the desired product.
Tiglaldehyde finds applications in various fields:
- Flavor and Fragrance Industry: Due to its pleasant odor profile, it is utilized as a flavoring agent and fragrance component in food products and cosmetics .
- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Pheromone Research: Its role as a pheromone opens avenues for research in animal behavior and communication studies.
Tiglaldehyde shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Crotonaldehyde | A well-known α,β-unsaturated aldehyde; shorter chain length. | |
| Acrolein | Another α,β-unsaturated aldehyde; highly reactive. | |
| Butenal | A saturated aldehyde; lacks double bond reactivity. | |
| 2-Pentenal | Similar chain length but different positioning of double bonds. |
Tiglaldehyde's unique feature lies in its specific configuration (trans) and its dual role as both an industrial chemical and a biological pheromone component . This combination of properties makes it particularly interesting for both synthetic chemists and biologists alike.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
UNII
GHS Hazard Statements
H225 (11.24%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (99.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (88.69%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Environmental Hazard
Other CAS
6038-09-1
497-03-0
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes








